molecular formula C6H4Cl2 B1664543 1,3-Dichlorobenzene CAS No. 541-73-1

1,3-Dichlorobenzene

Cat. No.: B1664543
CAS No.: 541-73-1
M. Wt: 147 g/mol
InChI Key: ZPQOPVIELGIULI-UHFFFAOYSA-N
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Description

1,3-Dichlorobenzene (1,3-DCB, CAS No. 541-73-1), also known as m-dichlorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₄Cl₂. It is one of three dichlorobenzene isomers, alongside 1,2-dichlorobenzene (1,2-DCB) and 1,4-dichlorobenzene (1,4-DCB). At ambient temperatures, 1,3-DCB is a colorless, volatile, non-flammable liquid with partial solubility in water (123 mg/L at 25°C) but high solubility in organic solvents like alcohol and ether . It is synthesized via the chlorination of benzene in the presence of catalysts like iron(III) chloride .

1,3-DCB is utilized in the production of herbicides, insecticides, pharmaceuticals, and dyes . However, its applications in registered pesticides have been discontinued, and it is now primarily a chemical intermediate .

Preparation Methods

Direct Chlorination of Benzene or Chlorobenzene

High-Temperature Vapor-Phase Chlorination

Direct chlorination of benzene under controlled conditions can yield 1,3-dichlorobenzene, albeit in low proportions. The US2123857A patent describes a vapor-phase process where benzene or chlorobenzene reacts with chlorine at 400–700°C using inert porous catalysts (e.g., pumice, graphite). Key parameters include:

  • Chlorine-to-Benzene Ratio : ≤0.1 mol Cl₂ per mole of benzene to minimize over-chlorination.
  • Catalyst : Granular pumice enhances meta-selectivity by reducing radical recombination.
  • Yield : 15–20% this compound in the dichlorobenzene fraction, alongside 50–60% ortho and 25–30% para isomers.

This method’s scalability is limited by tar formation at higher chlorine ratios and energy-intensive temperature control.

Radical-Initiated Chlorination of m-Nitrochlorobenzene

The CN101774885B patent outlines a radical-mediated approach using m-nitrochlorobenzene as the precursor:

  • Chlorination : Chlorine gas is introduced under UV irradiation at 160–180°C with a radical initiator (0.1–0.3% w/w).
  • Distillation : this compound (b.p. 173°C) is separated from nitryl chloride byproducts via condensation.
  • Yield : ~85% purity, with further purification required for pharmaceutical applications.

Isomerization and Purification of Dichlorobenzene Mixtures

Polyethylene Glycol (PEG) Complexation

The US5382725A method isolates this compound from isomer mixtures using PEG:

  • Complexation : PEG (MW 8,000) selectively binds 1,4-dichlorobenzene at 35–45°C.
  • Filtration : The PEG-1,4-dichlorobenzene complex is removed, leaving a 1,3-rich filtrate.
  • Crystallization : Static crystallization at -33°C further purifies this compound to >99%.
Step Conditions Purity Improvement
Initial Mix 75% 1,3-, 25% 1,4-isomer
PEG Treatment 50°C, 30 min agitation 86% 1,3-isomer
Crystallization -33°C, 9 hr holding 99.95% 1,3-isomer

This method is industrially favored for its recyclable PEG and minimal waste.

Bromination-Debromination

A legacy method (U.S. Pat. No. 3,170,961) involves brominating this compound to form 1-bromo-2,4-dichlorobenzene, which is separated by distillation and debrominated using benzene and AlCl₃. However, HBr byproduct generation and cost limit its modern use.

Diazotization and Sandmeyer Reaction

Diazotization of m-Chloroaniline

A widely cited route involves converting m-chloroaniline to this compound:

  • Diazotization : m-Chloroaniline reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Sandmeyer Reaction : The diazonium salt is treated with CuCl/HCl, yielding this compound.
  • Yield : 70–75% after distillation.

This method is labor-intensive but valuable for small-scale, high-purity synthesis.

Hydrogenolysis of Trichlorobenzenes

Catalytic Dechlorination

The US2943114A patent describes hydrogenolysis of trichlorobenzene over MoO₃ or Cr₂O₃ catalysts at 300–500°C:

  • Feedstock : 1,2,3- or 1,3,5-trichlorobenzene.
  • Conditions : 0.3–10 mol H₂ per mol trichlorobenzene.
  • Yield : 15–20% this compound in the dichloro fraction.

This method is synergistic with chlorination processes, enabling circular utilization of byproducts.

Emerging Methods and Comparative Analysis

Direct Lithiation of this compound

Recent studies (Thieme, 1996) show that lithiation at the 2-position of this compound enables terphenyl synthesis, though this is more relevant to downstream applications than preparation.

Industrial and Environmental Considerations

Scalability and Cost

  • High-Temperature Chlorination : Energy-intensive but low-cost for bulk production.
  • PEG Purification : Economical for high-purity demands (>99%) due to PEG recyclability.

Chemical Reactions Analysis

1,3-Dichlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ammonia, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Applications

  • Solvent Use : 1,3-DCB is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. It is particularly useful in the manufacturing of dyes and pharmaceuticals .
  • Intermediate in Chemical Synthesis : It serves as an intermediate in the production of herbicides and insecticides. Although its use in registered pesticides has been canceled, it remains significant in the synthesis of other agricultural chemicals .
  • Manufacture of Specialty Chemicals : The compound is utilized in producing specialty chemicals such as resins and adhesives . Its unique properties make it valuable in formulating products requiring specific solubility and volatility characteristics.

Environmental and Health Considerations

This compound has been associated with various health risks, particularly concerning liver and kidney function. Studies have shown that exposure to high doses can lead to significant biochemical changes in laboratory animals, including elevated serum cholesterol levels and liver enzyme alterations .

Toxicological Data Table

EffectObserved Dose (mg/kg/day)Reference
Liver damage≥ 9McCauley et al., 1995
Kidney damage≥ 37Valentovic et al., 1993
Thyroid dysfunction> 35DFG 2013

Case Studies

  • Human Exposure Study : A recent study examined the absorption kinetics of 1,3-DCB in human volunteers exposed to controlled concentrations. The findings indicated significant urinary excretion of metabolites, highlighting the compound's potential for systemic absorption during occupational exposure .
  • Environmental Impact Assessment : Research conducted at contaminated sites has shown that 1,3-DCB can persist in soil and groundwater environments. Its low solubility and volatility contribute to its long-term presence in these ecosystems, raising concerns about its ecological toxicity .

Comparison with Similar Compounds

Physical and Chemical Properties

The dichlorobenzene isomers differ in chlorine substitution patterns, leading to distinct physicochemical properties (Table 1).

Table 1: Physical Properties of Dichlorobenzene Isomers

Property 1,2-DCB 1,3-DCB 1,4-DCB
State at 25°C Liquid Liquid Solid
Melting Point (°C) -17 -25 53
Boiling Point (°C) 180 173 174
Water Solubility (mg/L) 145 123 80
Log Kow (Octanol-Water) 3.43 3.44 3.37
Vapor Pressure (mmHg) 1.0 (20°C) 5.0 (39°C) 0.4 (25°C)
Primary Uses Solvent, dye synthesis Herbicides, pharma Deodorant, insecticide

Data compiled from .

1,3-DCB exhibits intermediate volatility and solubility compared to its isomers. Its higher vapor pressure (5 mmHg at 39°C) suggests greater atmospheric mobility than 1,4-DCB .

Reactivity and Environmental Behavior

  • Hydrodechlorination : In catalytic studies, 1,3-DCB showed superior reactivity over 1,2-DCB and 1,4-DCB when treated with molybdenum nitride (fcc-Mo₂N), achieving a 20-fold higher activity in gas-phase hydrodechlorination .
  • Biodegradation : Rhodococcus opacus GM-14 degrades 1,3-DCB, releasing stoichiometric chloride ions, whereas only 50% chloride is released from 1,4-DCB under similar conditions .
  • Persistence : All isomers exhibit moderate persistence in water and soil, with 1,4-DCB being the most recalcitrant due to its lower solubility and higher melting point .

Health and Environmental Impacts

Toxicity :

  • 1,3-DCB: Acute exposure causes liver damage and endocrine disruption in animal models. Metabolites generated in the liver are implicated in hepatotoxicity .
  • 1,2-DCB : Linked to renal and respiratory toxicity in occupational settings .

Regulatory Status :

  • 1,3-DCB: No OSHA permissible exposure limit (PEL); regulated as a hazardous air pollutant under the Clean Air Act .

Biological Activity

1,3-Dichlorobenzene (1,3-DCB) is an aromatic compound widely used in industrial applications, particularly as a solvent and in the production of various chemicals. Understanding its biological activity is essential due to its potential health effects on humans and animals. This article provides a comprehensive overview of the biological activity of 1,3-DCB, including its metabolism, toxicity, and relevant case studies.

  • Molecular Formula : C₆H₄Cl₂
  • Molecular Weight : 147.00 g/mol
  • Boiling Point : 173 °C
  • Melting Point : -24.8 °C

Metabolism and Excretion

This compound is primarily metabolized in the liver, where it undergoes oxidative processes to form reactive metabolites. These metabolites are then excreted mainly through urine. A recent study investigated the absorption and urinary excretion kinetics of 1,3-DCB in human volunteers exposed to controlled inhalative conditions. The study found that:

  • Metabolites Identified :
    • 3,5-Dichlorocatechol (3,5-DCC)
    • 2,4-Dichlorophenol (2,4-DCP)
    • 3,5-Dichlorophenol (3,5-DCP)

The maximum excretion levels of these metabolites were significantly higher at increased exposure concentrations (0.7 ppm vs. 1.5 ppm) .

Acute Toxicity

Acute exposure to high concentrations of 1,3-DCB can lead to several health issues:

  • Ocular Irritation : Similar to other dichlorobenzenes, it can cause eye irritation.
  • Respiratory Effects : Inhalation may result in irritation of the respiratory tract.
  • Liver Damage : High levels can potentially cause hepatotoxicity due to reactive metabolites formed during metabolism .

Chronic Toxicity

Chronic exposure studies indicate potential long-term effects:

  • Endocrine Disruption : Animal studies suggest that 1,3-DCB may adversely affect the endocrine system, leading to thyroid and pituitary lesions at doses as low as 9 mg/kg/day over prolonged periods .
  • Histopathological Changes : Histological examinations in rats showed changes in thyroid and pituitary glands after extended exposure .

Case Studies

  • Human Exposure Study : A study involving ten male volunteers exposed to 0.7 ppm and 1.5 ppm of 1,3-DCB demonstrated a clear dose-response relationship for metabolite excretion. The use of protective masks reduced internal exposure by approximately 85–90%, indicating significant dermal absorption potential .
  • Animal Studies : In a 90-day feeding trial on Sprague-Dawley rats, doses above 37 mg/kg body weight resulted in increased liver and kidney weights and elevated serum cholesterol levels. Additionally, phenobarbital-like induction of liver enzymes was observed at lower doses (4 mg/kg) .

Summary of Biological Activity

Parameter Findings
Metabolites Identified 3,5-DCC; 2,4-DCP; 3,5-DCP
Acute Effects Ocular irritation; respiratory irritation; liver damage
Chronic Effects Endocrine disruption; thyroid/pituitary lesions
Excretion Kinetics Dose-dependent; significant dermal absorption

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-dichlorobenzene relevant to experimental design?

  • Answer : this compound is a volatile liquid with limited water solubility (~135 mg/L at 25°C), as determined by the IUPAC-NIST Solubility Database . Its vapor pressure (0.6 mmHg at 20°C) and log Kow (3.4) are critical for designing environmental fate studies or partitioning experiments. Researchers should prioritize inert storage conditions (tightly sealed containers at 0–6°C) to prevent degradation .

Q. How is this compound synthesized, and what are its primary research applications?

  • Answer : this compound is typically synthesized via chlorination of benzene under controlled conditions. It serves as a precursor for pesticides, pharmaceuticals, and dyes, necessitating purity validation (e.g., GC-MS or HPLC) to avoid byproduct interference . Its use as a chemical intermediate requires strict control of reaction stoichiometry and temperature to minimize isomer contamination (e.g., 1,2- or 1,4-dichlorobenzene) .

Q. What are the established toxicological profiles of this compound for risk assessment?

  • Answer : Acute oral exposure in rats shows liver damage at ≥9 mg/kg/day, while intermediate exposure (15–364 days) has an MRL of 0.02 mg/kg/day . Chronic data are limited, but 90-day rodent studies report thyroid and pituitary lesions. IARC classifies it as Group 3 (not carcinogenic to humans), though mutagenicity in bacterial assays is absent .

Advanced Research Questions

Q. How do analytical challenges affect the reliability of this compound data in environmental samples?

  • Answer : Method-specific deviations, such as matrix spikes (MSD) with recoveries as low as 48%, highlight variability in SVOC analyses . Researchers should employ isotope-dilution techniques (e.g., 1,2,3-trichlorobenzene-d3 as an internal standard) to improve accuracy . Contradictions in solubility data (e.g., temperature-dependent inconsistencies) require cross-validation using NIST reference methods .

Q. What mechanisms explain the differential toxicity of this compound compared to its isomers?

  • Answer : In vitro studies in perfused rat livers reveal that this compound induces lipid peroxidation at lower thresholds than 1,2-dichlorobenzene, likely due to its meta-substitution pattern altering electron distribution and metabolic pathways (e.g., cytochrome P450 activation) . Comparative genomic analyses of degrading bacteria (e.g., Pseudomonas nitroreducens J5-1) further highlight isomer-specific enzyme affinities .

Q. What gaps exist in understanding the environmental fate of this compound?

  • Answer : While its aquatic toxicity is well-characterized (EPA deems no further testing required), bioaccumulation potential remains unstudied . Researchers should prioritize sediment-water partitioning studies using radiolabeled isotopes and assess biodegradation kinetics under anoxic conditions .

Q. How can conflicting data on this compound’s carcinogenicity be resolved?

  • Answer : Discrepancies arise from limited chronic exposure data. Advanced models (e.g., QSAR or organ-on-chip systems) could simulate long-term effects on endocrine pathways, given its thyroidotoxicity in rodents . Meta-analyses of occupational exposure datasets, filtered via ProQuest strategies (e.g., N=44 refined searches), may clarify epidemiological trends .

Q. Methodological Guidance

Q. What strategies optimize literature retrieval for this compound research?

  • Answer : Use ProQuest with Boolean terms: (this compound OR C6H4Cl2) AND (toxicity OR synthesis), filtered to peer-reviewed journals, government reports, and theses (N=44 relevant studies) . Exclude unreliable sources (e.g., BenchChem) and prioritize EPA risk evaluations .

Q. How should researchers design ecotoxicology studies for this compound?

  • Answer : Standardize test organisms (e.g., Daphnia magna for acute toxicity) and include isomer controls to isolate meta-substitution effects. For bioaccumulation assays, use OECD 305 guidelines with lipid-normalized measurements .

Q. What advanced techniques validate this compound degradation pathways?

  • Answer : Fourier transform infrared (FTIR) spectroscopy tracks intermediate metabolites, while stable isotope probing (SIP) with ¹³C-labeled compounds identifies microbial degraders . Pair these with LC-QTOF-MS for non-targeted analysis of transformation products .

Properties

IUPAC Name

1,3-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H
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InChI Key

ZPQOPVIELGIULI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
Record name M-DICHLOROBENZENE
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DSSTOX Substance ID

DTXSID6022056
Record name 1,3-Dichlorobenzene
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Molecular Weight

147.00 g/mol
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Physical Description

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID.
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Boiling Point

343 °F at 760 mmHg (NTP, 1992), 173 °C
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Flash Point

146 °F (NTP, 1992), 63 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none
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Density

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286
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Color/Form

Colorless liquid

CAS No.

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6
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Melting Point

-12.6 °F (NTP, 1992), -24.8 °C
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Synthesis routes and methods

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Dichlorobenzene
1,3-Dichlorobenzene
1,3-Dichlorobenzene
1,3-Dichlorobenzene
1,3-Dichlorobenzene
1,3-Dichlorobenzene

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